molecular formula C13H9ClN2O2 B081806 Benzoic acid, 2-[(4-chlorophenyl)azo]- CAS No. 13304-24-0

Benzoic acid, 2-[(4-chlorophenyl)azo]-

Cat. No. B081806
CAS RN: 13304-24-0
M. Wt: 260.67 g/mol
InChI Key: VGJKFKIHLWCVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[(4-chlorophenyl)azo]-, is an organic compound commonly known as Sudan IV. It is a synthetic dye that is used in a variety of applications, such as staining biological samples, coloring plastics, and as an indicator in analytical chemistry. The compound is synthesized by azo coupling reaction between 4-chloroaniline and benzoic acid.

Mechanism Of Action

The mechanism of action of Sudan IV involves its ability to bind to lipids and proteins in biological samples. The compound is hydrophobic and can penetrate cell membranes, where it binds to lipids and proteins. This property makes it an effective stain for lipid droplets in cells. In analytical chemistry, Sudan IV is used as an indicator for detecting the presence of certain compounds, such as alkaloids and amino acids. The compound changes color when it binds to these compounds, making it easy to detect their presence.

Biochemical And Physiological Effects

Sudan IV has been shown to have no significant toxic effects on humans or animals. However, it is not recommended for ingestion or inhalation. In biological samples, Sudan IV stains lipids and proteins, which can be visualized under a microscope. In analytical chemistry, the compound changes color when it binds to certain compounds, making it easy to detect their presence.

Advantages And Limitations For Lab Experiments

The advantages of using Sudan IV in lab experiments include its ability to stain lipids and proteins in biological samples, its effectiveness as an indicator for detecting the presence of certain compounds, and its low cost. However, the compound has some limitations, such as its inability to distinguish between different types of lipids and proteins, and its limited solubility in water.

Future Directions

Future research on Sudan IV could focus on developing more effective stains for specific types of lipids and proteins. The compound could also be used in the development of new biosensors for detecting other biomolecules in biological samples. Additionally, research could focus on improving the solubility of the compound in water, which would make it more versatile in lab experiments.

Synthesis Methods

The synthesis of benzoic acid, 2-[(4-chlorophenyl)azo]- involves the azo coupling reaction between 4-chloroaniline and benzoic acid. The reaction is carried out in the presence of a coupling agent, such as sodium nitrite and hydrochloric acid. The reaction yields a red-orange crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by thin-layer chromatography and spectroscopic analysis.

Scientific Research Applications

Sudan IV has been widely used in scientific research for staining biological samples, such as lipids and proteins. It is also used as an indicator in analytical chemistry for detecting the presence of certain compounds, such as alkaloids and amino acids. The compound has been used in the development of biosensors for detecting glucose and cholesterol levels in blood samples. Sudan IV has also been used in the development of drug delivery systems for targeted drug delivery to cancer cells.

properties

CAS RN

13304-24-0

Product Name

Benzoic acid, 2-[(4-chlorophenyl)azo]-

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9ClN2O2/c14-9-5-7-10(8-6-9)15-16-12-4-2-1-3-11(12)13(17)18/h1-8H,(H,17,18)

InChI Key

VGJKFKIHLWCVBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)Cl

synonyms

2-[(4-Chlorophenyl)azo]benzoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.